molecular formula C9H13NO2 B1359399 2-(4-Methylvaleryl)oxazole CAS No. 898759-29-0

2-(4-Methylvaleryl)oxazole

Cat. No.: B1359399
CAS No.: 898759-29-0
M. Wt: 167.2 g/mol
InChI Key: NLBWULJUGUYPFQ-UHFFFAOYSA-N
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Description

2-(4-Methylvaleryl)oxazole is a heterocyclic organic compound with the molecular formula C9H13NO2 It features a five-membered oxazole ring, which contains both oxygen and nitrogen atoms, and a 4-methylvaleryl side chain

Biochemical Analysis

Biochemical Properties

2-(4-Methylvaleryl)oxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to bind with a wide spectrum of receptors and enzymes through non-covalent interactions, which include hydrogen bonding, van der Waals forces, and hydrophobic interactions . These interactions facilitate its role in modulating biochemical pathways and influencing cellular functions.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has demonstrated potential anticancer, antibacterial, antiviral, and anti-inflammatory properties . It can alter cell signaling pathways by interacting with specific receptors and enzymes, leading to changes in gene expression and metabolic activities.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific receptors and enzymes, leading to the modulation of their activity . This can result in the inhibition of certain enzymes or the activation of others, ultimately affecting various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anticancer or anti-inflammatory properties . At higher doses, toxic or adverse effects may be observed. Threshold effects have been noted, where the compound’s activity significantly changes at specific dosage levels. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites . These metabolic pathways can influence the compound’s activity and effectiveness. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, further impacting cellular functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the modulation of cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylvaleryl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methylvaleryl chloride with 2-aminoethanol, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium or nickel may be employed to enhance the efficiency of the reaction. The use of magnetic nanocatalysts has also been explored to improve the eco-friendliness and recyclability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylvaleryl)oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The oxazole ring can participate in substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce saturated heterocycles.

Scientific Research Applications

2-(4-Methylvaleryl)oxazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its use in drug development, particularly for its ability to interact with various biological targets.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpentanoyl)oxazole
  • 2-(4-Methylhexanoyl)oxazole
  • 2-(4-Methylheptanoyl)oxazole

Uniqueness

2-(4-Methylvaleryl)oxazole is unique due to its specific side chain and the resulting steric and electronic effects. These properties can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

4-methyl-1-(1,3-oxazol-2-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-7(2)3-4-8(11)9-10-5-6-12-9/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBWULJUGUYPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)C1=NC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642060
Record name 4-Methyl-1-(1,3-oxazol-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-29-0
Record name 4-Methyl-1-(2-oxazolyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1-(1,3-oxazol-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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